molecular formula C10H8FNO B13044295 4-(3-Fluorophenyl)-3-oxobutanenitrile

4-(3-Fluorophenyl)-3-oxobutanenitrile

Cat. No.: B13044295
M. Wt: 177.17 g/mol
InChI Key: GHOSXYHCTPIQTO-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-oxobutanenitrile is a fluorinated nitrile derivative characterized by a 3-oxobutanenitrile backbone substituted with a meta-fluorophenyl group. This compound is of interest in organic synthesis due to the reactivity of its nitrile and ketone groups, which serve as handles for further functionalization, such as conversion to aldehydes, alcohols, or carboxylic acids . Its structure combines electron-withdrawing fluorine and nitrile groups, enhancing its utility in multicomponent reactions, particularly in pyrrole synthesis, where fluorinated aromatic systems are often sought for their bioactivity .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-(3-fluorophenyl)-3-oxobutanenitrile

InChI

InChI=1S/C10H8FNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2

InChI Key

GHOSXYHCTPIQTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-oxobutanenitrile typically involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-Fluorophenyl)-3-oxobutanoic acid.

    Reduction: Formation of 4-(3-Fluorophenyl)-3-hydroxybutanenitrile.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(3-Fluorophenyl)-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

The following analysis compares 4-(3-fluorophenyl)-3-oxobutanenitrile with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Variations

a. Halogen Substitution and Position

  • This compound vs. This could accelerate nucleophilic additions (e.g., in pyrrole synthesis) compared to the non-fluorinated ketone in the target compound. The para-fluorophenyl group in the trifluoro derivative may exhibit reduced steric hindrance compared to the meta-substituted fluorophenyl group, influencing regioselectivity in reactions.
  • This compound vs. 2-(4-Chlorophenyl)-3-oxobutanenitrile (C₁₀H₈ClNO, MW 193.63): Chlorine, being less electronegative but bulkier than fluorine, reduces electron-withdrawing effects but increases steric hindrance. This may lower reactivity in aromatic electrophilic substitutions compared to the fluorinated analogue.

b. Chain Modifications

  • This compound vs. This modification could stabilize intermediates in cyclization reactions but reduce yields in sterically demanding transformations.

c. Functional Group Replacements

  • This compound vs. Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (C₁₂H₁₃ClO₃, MW 252.68): Replacement of the nitrile with an ester group shifts reactivity from nucleophilic cyanide-mediated reactions to ester hydrolysis or transesterification. The ester derivative may also exhibit lower thermal stability due to the labile alkoxy group.
Physical and Electronic Properties
Compound Name Molecular Formula MW Substituents Key Electronic Effects
This compound C₁₀H₈FNO 181.2 meta-F, nitrile, ketone Moderate EWG (F + nitrile)
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile C₁₀H₅F₄NO 231.2 para-F, trifluoro, nitrile, ketone Strong EWG (trifluoro + F)
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 193.6 para-Cl, nitrile, ketone Weaker EWG (Cl) with steric bulk
4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile C₁₁H₁₀FNO 191.2 meta-F, methyl, nitrile, ketone Steric hindrance from methyl

EWG = Electron-Withdrawing Group

Biological Activity

4-(3-Fluorophenyl)-3-oxobutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorinated phenyl group, a ketone functional group, and a nitrile group. This unique structural configuration enhances its reactivity and biological activity. The presence of the fluorine atom is significant as it can increase lipophilicity and metabolic stability, making the compound more suitable for pharmaceutical applications.

The biological activity of this compound is attributed to its interaction with various biological targets, such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity towards these targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
  • Receptor Modulation : It may interact with cellular receptors to induce apoptosis or alter signaling pathways, which could be beneficial in cancer treatment.

Biological Activity Data

Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. Below is a summary table of relevant biological activities associated with this compound:

Activity Description Reference
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways
AnticancerInduces apoptosis in cancer cell lines via receptor interaction
Enzyme inhibitionBinds to specific enzymes, modulating their activity

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of TNF-alpha in vitro, indicating its potential as an anti-inflammatory agent. The compound was shown to inhibit NF-kB activation pathways, which are crucial in inflammatory responses .
  • Anticancer Activity : In a series of experiments involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways through mitochondrial dysfunction .
  • Enzyme Interaction Studies : Research involving enzyme assays revealed that the compound effectively inhibited specific kinases implicated in cancer progression. This inhibition correlated with decreased cell proliferation rates in treated cell lines .

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions involving commercially available starting materials. Its applications extend beyond medicinal chemistry into materials science due to its unique properties.

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